molecular formula C23H22N4O3 B2798330 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate CAS No. 878075-45-7

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate

Cat. No.: B2798330
CAS No.: 878075-45-7
M. Wt: 402.454
InChI Key: DUMPQZZJWVRRCS-UHFFFAOYSA-N
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Description

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate is a synthetic small molecule designed for research applications, particularly in oncology drug discovery. This compound features a benzimidazole scaffold, a structure recognized for its significant pharmacological potential. Benzimidazole-based compounds have demonstrated potent inhibitory activity against cyclin-dependent kinases (CDKs), including CDK9 and CDK12, which are key regulators of transcriptional elongation . Dysregulation of these transcriptional CDKs is a hallmark of various cancers, making them promising therapeutic targets . Researchers can utilize this compound to investigate the mechanisms of transcription inhibition and its downstream effects on cancer cell survival and proliferation. The molecular design, incorporating the 4-(benzimidazol-1-yl)benzoate moiety, is structurally analogous to other 2-anilinobenzimidazole derivatives that have shown strong antiproliferative effects in diverse solid cancer cell lines, such as HepG2, HeLa, and MCF-7 . Its potential mechanism of action is believed to involve inducing apoptosis in malignant cells by disrupting the transcription of short-lived oncogenes and anti-apoptotic proteins like Mcl-1 . This product is intended for in vitro research use only and is strictly not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound responsibly in a controlled laboratory setting.

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c24-15-23(12-4-1-5-13-23)26-21(28)14-30-22(29)17-8-10-18(11-9-17)27-16-25-19-6-2-3-7-20(19)27/h2-3,6-11,16H,1,4-5,12-14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMPQZZJWVRRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate is a synthetic derivative that incorporates elements known for their biological activity, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate can be described as follows:

  • Molecular Formula : C_{18}H_{20}N_{4}O_{3}
  • Molecular Weight : 344.38 g/mol
  • CAS Number : 872608-88-3

This compound features a benzimidazole moiety, which is often associated with diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate typically involves multi-step organic reactions, starting from readily available precursors. The general approach may include:

  • Formation of the benzimidazole core through cyclization reactions.
  • Introduction of the cyanocyclohexyl group using nucleophilic substitution.
  • Coupling with the 2-oxoethyl side chain to yield the final product.

Antimicrobial Activity

Research indicates that compounds related to benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain benzimidazole analogs can inhibit the growth of various Gram-positive and Gram-negative bacteria. The specific activity of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate against microbial strains remains to be fully characterized but is hypothesized to be promising based on structural similarities with known active compounds.

Anticancer Activity

Several studies have explored the anticancer potential of benzimidazole derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including melanoma and breast cancer. The mechanism often involves induction of apoptosis and inhibition of cell proliferation.

Case Study: Antiproliferative Effects

In a relevant study examining related compounds, one benzimidazole derivative exhibited an IC50 value of 16 µM against melanoma cell line A-375, indicating significant antiproliferative activity. This suggests that [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate may also possess similar properties warranting further investigation.

CompoundIC50 (µM)Cell LineSelectivity Ratio
Compound A16A-375 (Melanoma)4
Compound B71BALB/c 3T3 (Fibroblast)-

The biological activity of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate may be attributed to its ability to interact with specific molecular targets within cells. Benzimidazole derivatives are known to inhibit tubulin polymerization and interfere with microtubule dynamics, which are critical for cell division.

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Benzimidazole vs. Benzoxazole: Compound 1 (4-(2-(benzo[d]oxazol-2-ylthio)acetamido)-N-cyclohexylbenzamide) replaces benzimidazole with benzoxazole, altering hydrogen-bonding capacity.
  • Benzimidazole Positioning: Compounds in Table 3 (), such as 4-{[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]amino}benzoic acid, feature benzimidazole linked via the 2-amino position rather than the 1-yl position. This positional isomerism may affect steric interactions in enzyme binding pockets .

Substituent Variations

  • Nitrile Group: The 1-cyanocyclohexyl group introduces a strong electron-withdrawing nitrile, which is absent in analogues like 2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate (). This group may increase polarity and influence metabolic stability .
  • Ester vs. Carboxylic Acid: Compared to 4-{[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]amino}benzoic acid (), the benzoate ester in the target compound offers improved lipophilicity and membrane permeability but may be susceptible to hydrolysis in vivo .

Linker Modifications

  • Amide vs. Ester Linkages: [2-[cyclohexyl(methyl)amino]-2-oxoethyl] 2-(benzimidazol-1-yl)acetate (457610-06-9, ) uses an acetamide linker instead of a benzoate ester. The ester in the target compound may confer faster hydrolysis rates, impacting bioavailability .

Physicochemical Data

Property Target Compound 4-{[2-(Benzimidazol-2-ylamino)-2-oxoethyl]amino}benzoic acid 2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate
Solubility Moderate (ester) Low (carboxylic acid) Low (phenacyl group)
Polarity High (nitrile) Moderate (amide) Low (chlorophenyl)
Stability Hydrolysis-prone Acid-stable Photo-labile

Pharmacological Activity

  • Benzimidazole derivatives are associated with antimicrobial and anticancer activities. The 1-yl substitution in the target compound may optimize interactions with kinase ATP-binding sites compared to 2-amino-substituted analogues .
  • The nitrile group could act as a hydrogen-bond acceptor, enhancing binding to enzymes like α-glucosidase, as suggested by studies in .

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